2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
Overview
Description
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a carboxamide derivative of a hydrogenated pyrrole. It is characterized by its sterically hindered amino compound structure with an amino alkyl side chain. This compound has been evaluated for its antiarrhythmic activity, making it of interest in medicinal chemistry .
Mechanism of Action
Target of Action
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a carboxamide of a hydrogenated pyrrole derivative . It is a sterically hindered amino compound having an amino alkyl side chain
Mode of Action
It has been noted that some of its derivatives have been evaluated for antiarrhythmic activity .
Biochemical Pathways
The compound may be used in the synthesis of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide and 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy free radical
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide typically involves the hydrogenation of this compound. This process requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst to facilitate the hydrogenation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring precise control of reaction conditions and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide.
Substitution: It can participate in substitution reactions, particularly involving its amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of nitroxide free radicals.
Reduction: Formation of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed
Scientific Research Applications
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethyl-4-piperidone
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Comparison: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is unique due to its specific steric hindrance and amino alkyl side chain, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown specific antiarrhythmic activity, making it particularly valuable in medicinal research .
Properties
IUPAC Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYUJLIWIDSFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885099 | |
Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19805-75-5 | |
Record name | 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19805-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide interact with singlet oxygen (¹O₂), and what are the downstream effects?
A: this compound acts as a probe for ¹O₂ detection. It reacts with ¹O₂, forming a stable nitroxide radical detectable through Electron Spin Resonance (ESR) spectroscopy. [, , ] This reaction allows researchers to quantify ¹O₂ generated by various methods, including cold atmospheric pressure plasma jet irradiation and photodynamic therapy using photosensitizers like guaiazulene and rose bengal. [, , ]
Q2: What is the structural characterization of this compound?
A2: While the provided research excerpts don't explicitly state the molecular formula and weight, they describe the compound as a derivative of pyrroline with a carboxamide group and four methyl groups. For precise structural data, refer to chemical databases like PubChem or ChemSpider.
Q3: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound derivatives, particularly regarding their antiarrhythmic activity?
A: Research indicates that incorporating a 2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamide moiety into specific molecules can yield antiarrhythmic properties. [] A study focused on N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides demonstrated that variations in the side chain length and substituents on the primary amino group significantly influenced antiarrhythmic activity against aconitine and ouabain-induced arrhythmias. [] Some derivatives exhibited greater potency and a better chemotherapeutic index compared to quinidine. []
Q4: How does this compound contribute to understanding oxidative stress in biological systems?
A: Research suggests that cold atmospheric pressure plasma jets, while not specifically generating ¹O₂, can induce oxidative stress involving multiple Reactive Oxygen Species (ROS). [] this compound plays a crucial role in this context as it reacts with oxidizing species, including ¹O₂. [] By analyzing the ESR signal intensity changes in the presence and absence of ¹O₂ quenchers like sodium azide (NaN₃), researchers can differentiate the contribution of ¹O₂ from other ROS in oxidative stress models. []
Q5: What research infrastructure and resources are crucial for further studies on this compound and its derivatives?
A5: Advancing research on this compound necessitates access to:
Q6: What are the limitations of using this compound in singlet oxygen detection?
A6: While a valuable tool, this compound has limitations:
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